molecular formula C23H32ClN3O2 B13736167 Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride CAS No. 4169-35-1

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride

Cat. No.: B13736167
CAS No.: 4169-35-1
M. Wt: 418.0 g/mol
InChI Key: QDTVNCVZQZIOEP-UHFFFAOYSA-N
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Description

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dimethyl groups and xylylcarbamoyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves the reaction of dimethylamine with 2,6-xylyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in formulations.

Mechanism of Action

The mechanism of action of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl diethyl ((2,6-xylylcarbamoyl)methyl) ammonium benzoate
  • Denatonium benzoate

Uniqueness

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

4169-35-1

Molecular Formula

C23H32ClN3O2

Molecular Weight

418.0 g/mol

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-dimethylazanium;chloride

InChI

InChI=1S/C23H31N3O2.ClH/c1-15-10-8-11-16(2)21(15)24-20(27)14-26(6,7)19(5)23(28)25-22-17(3)12-9-13-18(22)4;/h8-13,19H,14H2,1-7H3,(H-,24,25,27,28);1H

InChI Key

QDTVNCVZQZIOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C(C)C(=O)NC2=C(C=CC=C2C)C.[Cl-]

Origin of Product

United States

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